molecular formula C14H13FN2O2 B3072051 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid CAS No. 1016501-46-4

8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid

Cat. No.: B3072051
CAS No.: 1016501-46-4
M. Wt: 260.26 g/mol
InChI Key: CQRSMJYJOGBLGO-UHFFFAOYSA-N
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Description

8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 10th position on the benzo[B]1,6-naphthyridine core structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding salts or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid include other naphthyridine derivatives with different substituents. For example:

    2-Methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.

    8-Chloro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid: Substitutes chlorine for fluorine, potentially altering its reactivity and interactions.

    8-Fluoro-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid: Lacks the methyl group, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

8-fluoro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-17-5-4-12-10(7-17)13(14(18)19)9-6-8(15)2-3-11(9)16-12/h2-3,6H,4-5,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRSMJYJOGBLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid
Reactant of Route 3
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid
Reactant of Route 4
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid
Reactant of Route 5
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid
Reactant of Route 6
8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid

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